5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride - 2377030-97-0

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Catalog Number: EVT-2918590
CAS Number: 2377030-97-0
Molecular Formula: C6H9ClF3NO2
Molecular Weight: 219.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Directed C(sp3)-H activation: This approach involves the palladium-catalyzed functionalization of readily available 5-oxopyrrolidine-3-carboxylic acid derivatives. The carboxylic acid is derivatized with an 8-aminoquinoline directing group, enabling selective C(sp3)-H activation and introduction of various substituents at the desired position. []
  • Asymmetric Michael addition: This method uses organocatalysis to facilitate the enantioselective addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, providing a concise route to enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, including the target compound. []
  • Azomethine ylide cycloaddition: This strategy utilizes a trifluoromethylated azomethine ylide precursor, readily prepared in two steps. Cycloaddition reactions with various dipolarophiles like alkenes, alkynes, and diimides yield substituted pyrrolidines with high regio- and diastereocontrol. The presence of the trifluoromethyl group plays a crucial role in directing the stereochemical outcome of the reaction. []
  • Nitrile anion cyclization: This approach employs a chiral nitrile anion, generated from a suitable precursor, which undergoes intramolecular cyclization to form the pyrrolidine ring. The method provides access to enantiopure 1,3,4-trisubstituted pyrrolidines with good yields and excellent enantiomeric excesses. []
Mechanism of Action
  • Endothelin antagonist: Analogues of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid, where the carboxylic acid group is incorporated into an amide side chain, have been identified as potent endothelin receptor antagonists. These molecules bind to endothelin receptors, blocking the binding of endothelin, a potent vasoconstrictor peptide, thereby exerting their therapeutic effects in cardiovascular diseases. [, ]
  • Ionotropic glutamate receptor antagonist: Studies have explored the structure-activity relationship of 3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, a closely related scaffold, revealing its potential as an ionotropic glutamate receptor antagonist. Modifications around this core structure, particularly at the 4, 4', and 5' positions, influence its binding affinity and selectivity for different glutamate receptor subtypes. [, ]
Physical and Chemical Properties Analysis
  • Salt forms: Formation of salts with different counterions can significantly alter its physicochemical properties, such as solubility, melting point, and crystallinity. []
Applications
  • BACE-1 inhibitors: C(sp3)-H activation enables the introduction of aryl appendages into the pyrrolidine core, yielding potent inhibitors of BACE-1, a key enzyme involved in Alzheimer's disease pathology. These inhibitors show sub-micromolar activity against the enzyme, offering potential for developing new therapeutics. []
  • Endothelin antagonists: Modifications of the carboxylic acid group and other substituents on the pyrrolidine ring have led to the development of potent and selective endothelin receptor antagonists with improved pharmacological properties, including oral bioavailability and longer half-lives. These compounds hold promise for treating various cardiovascular diseases. [, , ]
  • Ionotropic glutamate receptor antagonists: Systematic modifications of 3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, a structural analog of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid, have produced selective antagonists for specific ionotropic glutamate receptor subtypes, providing valuable tools for studying these receptors and their roles in various neurological disorders. [, ]
  • Antibacterial agents: While not explicitly stated for this specific compound, modifications of the quinolone scaffold with pyrrolidine substituents, including those with trifluoromethyl groups, have resulted in potent antibacterial agents with activity against a broad spectrum of bacteria, including drug-resistant strains. [, , ]

Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate

1. Compound Description: This compound serves as a precursor to azomethine ylides and is utilized in cycloaddition reactions with dipolarophiles such as alkenes, alkynes, and diimides. [] The trifluoromethyl group in this compound influences regio- and diastereo-control during these reactions. []

2. Relevance: This compound shares the core structure of a 5-(trifluoromethyl)pyrrolidine-3-carboxylate with the target compound, 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride. The key difference lies in the presence of an ethyl ester group and an N-benzyl substituent, which are absent in the target compound. []

(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

1. Compound Description: This compound is a derivative of phenylboronic acid, a known bioactive molecule with diverse pharmacological properties. []

2. Relevance: While sharing the pyrrolidine and trifluoromethyl moieties with 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound diverges significantly in its core structure. The target compound features a pyrrolidine-3-carboxylic acid core, whereas this compound is built around a phenylboronic acid core, with the pyrrolidine and trifluoromethyl groups present as substituents on the phenyl ring. []

5-Methylpyrrolidine-3-carboxylic acid

1. Compound Description: This compound is an enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid. [] It serves as a valuable building block in organic synthesis. []

2. Relevance: This compound and 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride belong to the same chemical class – 5-substituted pyrrolidine-3-carboxylic acids. They differ in the substituent at the 5-position, with this compound having a methyl group instead of a trifluoromethyl group. []

4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid (AA-115/APG-115)

1. Compound Description: This compound is a potent and orally active murine double minute 2 (MDM2) inhibitor currently in phase I clinical trials for cancer treatment. [] It exhibits high affinity for MDM2 (Ki < 1 nM) and potent cellular activity. []

1. Compound Description: These compounds are identified as degradation byproducts of fluopicolide and fluopyram fungicides. [] Their thermochemical properties have been extensively studied. []

2. Relevance: While these compounds do not share a direct structural similarity with 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, they are relevant due to their shared trifluoromethyl moiety. This highlights the use of trifluoromethyl groups in various chemical contexts, including pharmaceuticals and agrochemicals. []

1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116)

1. Compound Description: This compound is a new quinolone antibiotic that displays comparable or superior in vivo antibacterial activity to ciprofloxacin and rufloxacin. [] It exhibits a favorable pharmacokinetic profile, including near-complete oral absorption and a longer mean residence time than other quinolones. []

1. Compound Description: This compound, a highly ETA-selective endothelin antagonist, serves as a starting point for the development of mixed ETA/ETB antagonists. [, ] It exhibits high affinity for the ETA receptor (Ki = 0.034 nM) with a 2000-fold selectivity over the ETB receptor. []

2. Relevance: This compound and its derivatives demonstrate the potential of pyrrolidine-3-carboxylic acid scaffolds, similar to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, in designing endothelin antagonists. Although ABT-627 focuses on ETA selectivity, modifications to its structure, particularly replacing the N,N-dialkylacetamide side chain, lead to compounds with balanced ETA/ETB activity. [, ] This highlights the adaptability of the pyrrolidine-3-carboxylic acid core for targeting different receptor subtypes.

1. Compound Description: These compounds are a series of balanced ETA/ETB antagonists developed by modifying the side chain of ABT-627. [] They retain ETA affinity while exhibiting substantial ETB affinity, in contrast to the ETA-selective ABT-627. []

2. Relevance: This class of compounds highlights the impact of structural modifications on receptor selectivity within the pyrrolidine-3-carboxylic acid scaffold, relevant to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride. Specifically, replacing the N,N-dialkylacetamide side chain of ABT-627 with an N,S-dialkylsulfonamidoethyl group significantly alters the receptor binding profile, shifting from ETA selectivity to a balanced ETA/ETB antagonist profile. [] This emphasizes the sensitivity of receptor interactions to subtle structural changes in this class of compounds.

A-216546 (10a)

1. Compound Description: This compound represents a potent, 2-nonaryl, highly selective ETA antagonist with good oral bioavailability (48% in rats). [] Its development stems from efforts to enhance the ETA selectivity observed in ABT-627. []

2. Relevance: A-216546 demonstrates the successful modification of the pyrrolidine-3-carboxylic acid scaffold, similar to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, to achieve high selectivity for the ETA receptor. By replacing the p-anisyl group of ABT-627 with a (E)-2,2-dimethyl-3-pentenyl group and incorporating a 7-methoxy-1,3-benzodioxol-5-yl group, this compound achieved subnanomolar affinity for the human ETA receptor subtype and an ETB/ETA activity ratio exceeding 130,000. [] This case study highlights the potential for fine-tuning receptor selectivity within this structural class through strategic modifications.

(—)-(3S,4S)-1-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid

1. Compound Description: This compound serves as a key intermediate in the synthesis of S34109, a novel quinolone antibacterial agent. [] Its absolute configuration was determined via X-ray analysis of its (R)-α-methylbenzylamine salt. []

2. Relevance: This compound shares a close structural resemblance with 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride. Both compounds feature a pyrrolidine ring substituted with a carboxylic acid at the 3-position and a trifluoromethyl group at either the 4- or 5-position. The difference lies in the presence of an N-benzyl group and the specific stereochemistry at the chiral centers. [] This emphasizes the significance of stereochemistry in determining biological activity.

1. Compound Description: These compounds, containing a pyrrolidine ring and methylamino residues, were synthesized as potential antibacterial agents. [] Some derivatives demonstrated moderate to good activity against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. []

2. Relevance: This class of compounds highlights the potential of pyrrolidine-3-carboxylic acid derivatives, similar to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, as antibacterial agents. Although structurally distinct from the target compound, these derivatives underscore the versatility of pyrrolidine-containing compounds in medicinal chemistry and their potential applications beyond endothelin antagonism. []

1. Compound Description: This compound, featuring an indazole core, has been structurally characterized using X-ray diffraction. []

2. Relevance: While structurally dissimilar to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound exemplifies the broader use of carboxylic acid derivatives in diverse chemical spaces. The presence of the hydrochloride salt form, similar to the target compound, further highlights a common practice in handling and formulating carboxylic acid-containing compounds. []

(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid

1. Compound Description: This compound acts as a broad-range ionotropic glutamate receptor (iGluR) antagonist and serves as a scaffold for developing selective iGluR antagonists. [, ] Structure-activity relationship studies have explored modifications to this compound to improve its potency and selectivity for different iGluR subtypes. []

2. Relevance: This compound shares a significant structural similarity with 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride. Both feature a pyrrolidine ring substituted with carboxylic acid groups at the 2- and 3-positions. The key difference is the presence of a 3-carboxyphenyl substituent on the pyrrolidine ring in this compound, replacing the 5-trifluoromethyl group in the target compound. [, ] This structural comparison highlights the potential of modifying substituents on the pyrrolidine ring to modulate biological activity and target different pharmacological targets.

5-Methylenecyclopentanone-3-carboxylic acid

1. Compound Description: This compound is an antitumor isomer of sarkomycin and exhibits significant antitumor and antibacterial activities. [, ]

2. Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound underscores the significance of five-membered carbocyclic rings, such as cyclopentanone, in medicinal chemistry and their potential to exhibit diverse biological activities. [, ]

1. Compound Description: These compounds are 2,3-dioxopyrrolidines synthesized via a multi-step process involving diethyl oxalate, anisaldehyde, and an amine. []

2. Relevance: These compounds exemplify the structural diversity possible within the pyrrolidine-3-carboxylic acid family, relevant to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride. The presence of the 2,3-dioxo-pyrrolidine core highlights alternative functionalities that can be incorporated into the pyrrolidine ring. [] While the target compound focuses on a simpler substitution pattern, these compounds emphasize the potential for expanding the chemical space around this core structure for diverse applications.

Gemifumaratnaya salt of 1-[4-[1-(4-cyclohexyl-3-trifluoromethylbenzyloxyimino)ethyl]-2-ethylbenzyl]azetidine-3-carboxylic acid

1. Compound Description: This compound, specifically its crystalline form, exhibits valuable pharmaceutical properties and is structurally related to azetidine-based drugs. []

2. Relevance: Though structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound highlights the presence of the trifluoromethyl group in a different heterocyclic system, azetidine. This exemplifies the broader application of this group in medicinal chemistry for modulating physicochemical and biological properties. []

Carbapenam-3-carboxylic acid methyl ester

1. Compound Description: All four stereoisomers of this carbapenam derivative were synthesized from enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters, showcasing the importance of stereochemistry in this class of compounds. []

2. Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this example emphasizes the significance of stereochemistry when considering pyrrolidine-based compounds, especially in the context of biological activity and target specificity. []

(4S)-1-Methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366)

1. Compound Description: TA-6366 is a new angiotensin I converting enzyme (ACE) inhibitor with potent and long-lasting antihypertensive effects. [, ] Its active metabolite, 6366A, exhibits potent ACE inhibitory activity (IC50 = 2.6 nM). []

2. Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, TA-6366 demonstrates the use of carboxylic acid derivatives in developing cardiovascular drugs. This highlights the diverse applications of carboxylic acid-containing compounds in medicinal chemistry beyond the scope of the target compound. [, ]

1. Compound Description: NNFX is a quinolone derivative that forms a complex with praseodymium, enhancing its absorption spectra. This complexation forms the basis for a method to determine praseodymium concentrations. []

1-Cyclopropyl-7-([S,S]-2,8-diazabicyclo[4,3,0]nonane-8-yl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid hydrochloride monohydrate

1. Compound Description: This compound displays antibacterial activity and exists in a preferable monohydrate crystalline form, which improves its physical properties, including fluidity and friability. []

2. Relevance: While structurally different from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound exemplifies another carboxylic acid derivative with antibacterial properties. The hydrochloride salt form and the focus on specific crystal forms highlight shared aspects in developing and formulating carboxylic acid-containing pharmaceuticals. []

1. Compound Description: These compounds, synthesized via nitrile oxide cycloaddition (NOC) chemistry, exhibit promising antitubercular activity against both replicating and nonreplicating Mycobacterium tuberculosis. [] The 3-isoxazolecarboxylic acid alkyl ester moiety is crucial for their activity. []

2. Relevance: This class of compounds highlights the broader potential of carboxylic acid derivatives, similar to 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, in targeting infectious diseases like tuberculosis. Although structurally distinct from the target compound, these isoxazole derivatives showcase the versatility of carboxylic esters in medicinal chemistry and their potential applications beyond endothelin antagonism. []

1. Compound Description: These trifluoromethyl-substituted pyrazole derivatives are readily synthesized and can be further converted into their corresponding carboxylic acids. [] These compounds demonstrate the utility of trifluoromethyl groups in heterocyclic chemistry. []

2. Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, these compounds highlight the use of trifluoromethyl groups in heterocyclic chemistry, emphasizing the versatility of this functional group in modifying physicochemical and biological properties. []

1. Compound Description: These compounds, featuring a trifluoromethyl group at the 5-position of the pyrazole ring, were synthesized as potential bioactive molecules. [] X-ray crystallography confirmed their structures. []

2. Relevance: While structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, these pyrazole derivatives showcase the broader use of trifluoromethyl-substituted heterocycles in medicinal chemistry. The presence of both carboxylic acid and ester derivatives emphasizes the importance of these functional groups in drug design and development. []

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride (1)

1. Compound Description: This compound is a potent and selective inactivator of human ornithine aminotransferase (hOAT) currently under investigation as a potential treatment for hepatocellular carcinoma (HCC). []

2. Relevance: While structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound shares the presence of a cyclopentane ring substituted with a carboxylic acid moiety. This highlights the potential of cyclic carboxylic acid derivatives, albeit with different ring systems, in medicinal chemistry, particularly for targeting aminotransferases. []

1-Ethyl-1,4-dihydro-4-oxo-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid

1. Compound Description: This compound, a novel analog of nalidixic acid, incorporates a trifluoromethyl group at the 7-position of the naphthyridine ring system. []

2. Relevance: Although structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound highlights the broader application of trifluoromethyl-substituted heterocycles in medicinal chemistry, particularly in the context of developing antibacterial agents. []

7-(3-Amino-4,4-dimethyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,-4-dihydro-4- oxoquinolone-3-carboxylic acid

1. Compound Description: This compound belongs to a series of 7-(3-amino-substituted pyrrolidinyl)-quinolone-3-carboxylic acid derivatives synthesized and evaluated for their potential as antimicrobial agents, antiulcer agents, and therapeutic agents for AIDS. []

2. Relevance: This compound, while structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride due to its quinolone core, highlights the use of substituted pyrrolidinyl groups in medicinal chemistry, especially in conjunction with carboxylic acid moieties. This example emphasizes the broader potential of pyrrolidine-containing compounds for addressing diverse therapeutic areas. []

5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

1. Compound Description: This phenylpyrazole carboxylic acid derivative, characterized by single-crystal X-ray analysis, forms a three-dimensional molecular packing stabilized by O–H…O, C–H…N, and C–H…F hydrogen bonds. []

2. Relevance: This compound, although structurally different from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, highlights the broader use of trifluoromethyl-substituted heterocycles, particularly pyrazole derivatives, in crystal engineering and materials science. []

1-Methyl-3-Trifluoromethyl-4-Pyrazole Carboxylic Acid

1. Compound Description: This compound is a valuable intermediate in pesticide synthesis. An improved synthesis method with higher yields and milder conditions has been developed. []

2. Relevance: Though structurally distinct from 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, this compound exemplifies the use of a trifluoromethyl group in a different heterocyclic system, pyrazole. This highlights the broader application of this group in various chemical contexts, including agrochemicals. []

Properties

CAS Number

2377030-97-0

Product Name

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C6H9ClF3NO2

Molecular Weight

219.59

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H

InChI Key

BMWFEFNXLHQUAF-UHFFFAOYSA-N

SMILES

C1C(CNC1C(F)(F)F)C(=O)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.